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molecular formula C9H6ClN7 B8661426 6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine CAS No. 917759-03-6

6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine

Cat. No. B8661426
M. Wt: 247.64 g/mol
InChI Key: GUBBOADSUZKZNR-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

A suspension of 6-chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-ylamine (0.1 g, 0.4 mmol) and morpholine (0.07 mL, 0.8 mmol) in DCM (10 mL) was stirred at room temperature for 48 hours. After the removal of solvent, the residue was purified by flash chromatography (using 5% i-PrOH/DCM as the eluent), providing the title compound (0.26 g, 99% yield) as a yellow solid which was characterised as follows: MS (m/z) 266.0 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[C:7]([NH2:17])[N:8]=[C:9]([N:12]3[CH:16]=NC=N3)[C:10]=2[N:11]=1.N1C[CH2:22][O:21][CH2:20][CH2:19]1>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[C:7]([NH2:17])[N:8]=[C:9]([N:12]3[CH2:16][CH2:22][O:21][CH2:20][CH2:19]3)[C:10]=2[N:11]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=CC=2N=C(N=C(C2N1)N1N=CN=C1)N
Name
Quantity
0.07 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C=CC=2N=C(N=C(C2N1)N1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 244.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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